REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O
|
Name
|
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
|
Quantity
|
0.394 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with chloroform/methanol (100:0 to 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O
|
Name
|
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
|
Quantity
|
0.394 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with chloroform/methanol (100:0 to 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O
|
Name
|
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
|
Quantity
|
0.394 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with chloroform/methanol (100:0 to 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O
|
Name
|
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
|
Quantity
|
0.394 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with chloroform/methanol (100:0 to 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |